![molecular formula C18H18N2O2 B5787333 N-(4-methylphenyl)-3-(2-oxo-1-pyrrolidinyl)benzamide](/img/structure/B5787333.png)
N-(4-methylphenyl)-3-(2-oxo-1-pyrrolidinyl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of benzamide derivatives, including compounds similar to "N-(4-methylphenyl)-3-(2-oxo-1-pyrrolidinyl)benzamide", typically involves multiple steps, including condensation, reduction, and functional group transformations. A common approach for the synthesis of similar compounds involves the initial formation of an amide linkage followed by modifications to the aromatic ring and the incorporation of the pyrrolidinyl group through strategic functional group interconversions (Zhou et al., 2008).
Molecular Structure Analysis
The molecular structure of compounds closely related to "this compound" has been elucidated through techniques such as X-ray crystallography, revealing details about bond lengths, angles, and overall molecular conformation. These studies help understand the spatial arrangement of atoms within the molecule and its potential implications for binding to biological targets or interaction with other molecules (Atalay et al., 2016).
Chemical Reactions and Properties
Benzamide derivatives, including "this compound", participate in various chemical reactions, highlighting their reactivity and functional group transformations. These reactions include nucleophilic substitutions, condensations, and cyclizations, which are crucial for the synthesis of complex molecules and the modification of existing ones for enhanced properties or biological activity (Krutošíková et al., 2001).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility, melting point, and crystalline structure, are essential for understanding their behavior in different environments, including biological systems. These properties are influenced by the molecular structure and can affect the compound's application in drug formulation and material science (Demir et al., 2015).
Chemical Properties Analysis
Chemical properties, including acidity, basicity, reactivity towards various reagents, and stability under different conditions, are critical for the application of benzamide derivatives. Understanding these properties is essential for the development of new compounds with targeted biological activities or specific material properties (Adhami et al., 2014).
properties
IUPAC Name |
N-(4-methylphenyl)-3-(2-oxopyrrolidin-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-13-7-9-15(10-8-13)19-18(22)14-4-2-5-16(12-14)20-11-3-6-17(20)21/h2,4-5,7-10,12H,3,6,11H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDZJXBSXUZOKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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